[(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene](methyl)amine
Description
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine is a sulfur-containing compound characterized by a lambda6-sulfanylidene core (S=O) bonded to a 4-bromophenyl group, a methyl group, and a methylamine substituent. The 4-bromophenyl moiety introduces significant steric and electronic effects due to bromine’s electronegativity (2.96) and polarizability, which influence reactivity and intermolecular interactions. The lambda6-sulfanylidene group (S=O) is a hypervalent sulfur species, contributing to unique redox and coordination properties. This compound is structurally related to sulfoxides and sulfilimines but differs in oxidation state and bonding geometry, making it a candidate for catalytic or pharmaceutical applications .
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
(4-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
RTQSXUUJYSEFNG-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine typically involves the reaction of 4-bromophenyl compounds with methylamine and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Biological Applications
-
Pharmacological Potential : Research indicates that compounds with similar structures to (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine exhibit various biological activities, including antimicrobial and anticancer properties. The ongoing studies focus on:
- Antimicrobial Activity : Investigations into the efficacy of this compound against various pathogens are underway, highlighting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research suggests that derivatives of this compound may show cytotoxic effects against human cancer cell lines, indicating possible applications in cancer therapy .
- Mechanisms of Action : Understanding how (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine interacts with biological targets is crucial. Techniques such as molecular docking and interaction studies are employed to elucidate these mechanisms.
Agricultural Applications
The compound is also being explored for its pesticidal properties. Similar cyclic amine compounds have been documented to possess significant pesticidal activity, suggesting that (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine could be effective in agricultural settings for pest control .
Case Studies
- Anticancer Activity : A study demonstrated that similar sulfonamide derivatives showed promising anticancer activity against several human cancer cell lines, including colon and breast cancer. The mechanism involved apoptosis induction in cancer cells, which could be a pathway for further exploration with (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine .
- Enzyme Inhibition : Another study focused on sulfonamide derivatives indicated their effectiveness as inhibitors of enzymes like acetylcholinesterase and α-glucosidase, showcasing their potential therapeutic uses in conditions like Alzheimer's disease and diabetes .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The sulfanylidene group may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
(a) [(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
- Key Differences : Replaces bromine with fluorine, reducing steric bulk and altering electronic effects (fluorine’s electronegativity = 3.98 vs. bromine’s 2.96). The thiourea group (–NH–C(=S)–NH–) introduces hydrogen-bonding capacity, absent in the target compound.
- Reactivity : Fluorine’s electron-withdrawing effect may enhance electrophilicity at the sulfur center compared to bromine’s mesomeric electron donation .
(b) Ancriroc (CAS 370893-06-4)
- Key Differences : A complex antiviral agent containing a 4-bromophenyl group within a bipiperidine scaffold. The bromophenyl moiety here enhances binding to hydrophobic pockets in biological targets (e.g., CCR5 receptors). Unlike the target compound, Ancriroc features multiple heterocycles and an oxido-pyridinyl group, enabling diverse pharmacokinetic interactions .
Analogues with Modified Sulfur Functional Groups
(a) [(Dimethylamino)(methyl)oxo-lambda6-sulfanylidene]thiourea
(b) 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid
- Key Differences: Contains a 4-bromophenylamino group linked to a methylidene-oxobutanoic acid. The amide bond (–NH–C(=O)–) enables hydrogen bonding and biological activity (e.g., anti-inflammatory effects). Crystallographic studies reveal planar amide geometry and dimeric hydrogen-bonding motifs, contrasting with the non-planar sulfanylidene core of the target compound .
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Implications
- Electronic Effects : The 4-bromophenyl group in the target compound provides a balance of electron withdrawal (via inductive effect) and electron donation (via resonance), making it versatile in reactions involving charge transfer or radical intermediates .
- Steric Considerations : Bromine’s larger atomic radius (114 pm vs. fluorine’s 64 pm) may hinder access to the sulfur center in catalysis, contrasting with fluorine analogues .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNOS
- Molecular Weight : Approximately 276.18 g/mol
Structural Features
- The presence of the bromophenyl group contributes to its reactivity and potential interactions with biological targets.
- The sulfanylidene moiety is significant for its role in biological activity, particularly in enzyme inhibition.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds showed:
- Inhibition of Bacterial Growth : Compounds similar to (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : These compounds often act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
Anti-inflammatory Effects
Sulfonamide derivatives have also been noted for their anti-inflammatory properties:
- Case Study : A study involving inflammatory models indicated that related compounds reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of sulfonamide derivatives have revealed promising results:
- Cancer Cell Lines : (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine | Antimicrobial | Staphylococcus aureus | |
| (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine | Anti-inflammatory | Inflammatory models | |
| (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine | Cytotoxicity | Breast cancer cell lines |
Case Studies
-
Study on Antimicrobial Activity :
- A series of experiments demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism involved competitive inhibition of the target enzyme.
-
Anti-inflammatory Study :
- In vivo studies showed a reduction in paw edema in rat models treated with the compound, highlighting its potential for treating inflammatory diseases.
-
Cytotoxicity Assays :
- MTT assays indicated that concentrations above 20 µM resulted in a significant decrease in cell viability in cancer cell lines, suggesting a dose-dependent effect.
Q & A
Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?
- Answer :
- Column Selection : C18 columns with 5 µm particles for optimal resolution.
- Mobile Phase : Acetonitrile/0.1% formic acid in water (70:30 v/v) to enhance peak symmetry.
- Validation Parameters :
- Linearity : R² ≥ 0.999 over 1–100 µg/mL.
- LOQ/LOD : ≤0.5 µg/mL via signal-to-noise ratios.
- Recovery : 95–105% in spiked biological samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
